Halothane

Anesthesiology Pharmacokinetics Uptake and Distribution

Halothane is the only bromine-containing inhalation anesthetic. Unlike fluorinated ethers, its CYP2E1-mediated oxidation to trifluoroacetyl chloride-protein neoantigens establishes it as the gold-standard DILI research control. Its 9.1× lower arrhythmogenic epinephrine threshold enables cardiac sensitization studies. Nonpungent for pediatric mask induction; lacks intrinsic analgesia for clean nociceptive baselines. The definitive agent where mechanistic divergence from modern anesthetics is the experimental variable.

Molecular Formula C2HBrClF3
F3CCHBrCl
BrClHC2F3
Molecular Weight 197.38 g/mol
CAS No. 151-67-7
Cat. No. B1672932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalothane
CAS151-67-7
Synonyms1,1,1-Trifluoro-2-Chloro-2-Bromoethane
Fluothane
Ftorotan
Halothane
Narcotan
Molecular FormulaC2HBrClF3
F3CCHBrCl
BrClHC2F3
Molecular Weight197.38 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(Cl)Br
InChIInChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H
InChIKeyBCQZXOMGPXTTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 125 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 to 1.0 mg/mL at 64 °F (NTP, 1992)
Miscible with petroleum ether, other fat solvents
In water, 4,070 mg/L at 25 °C
3.81e+00 g/L
Solubility in water, g/100ml: 0.45
0.3%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Halothane (CAS 151-67-7) Inhalation Anesthetic: Procurement & Differentiation Guide


Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a halogenated volatile liquid and the sole bromine-containing inhalation anesthetic [1]. It is a nonflammable, clear, highly volatile compound (boiling point 50.2 °C) that acts by depressing the central nervous system to produce rapid induction of general anesthesia [2]. As a research chemical, Halothane serves as an analytical standard for HPLC and is employed in pharmacological studies of cardiac electrophysiology, hepatotoxicity mechanisms, and comparative anesthetic pharmacology .

Why Halothane Cannot Be Simply Substituted with Newer Halogenated Ethers


Volatile anesthetics are not pharmacologically interchangeable. Halothane's unique brominated alkane structure confers distinct physicochemical and metabolic properties compared to modern fluorinated ethers (Isoflurane, Sevoflurane, Desflurane). Critical substitution pitfalls include: (1) a 5.9× higher blood:gas partition coefficient versus Desflurane, dictating markedly slower induction and emergence kinetics [1]; (2) a >9× higher epinephrine arrhythmogenic threshold versus Sevoflurane, representing a contraindication in catecholamine-rich procedures [2]; and (3) a unique oxidative pathway generating trifluoroacetyl chloride-protein neoantigens—the immunogenic basis of halothane hepatitis—a mechanism absent in Sevoflurane [3]. These differences carry direct consequences for experimental design, clinical protocol selection, and procurement decisions in resource-constrained settings where Halothane remains the only viable inhalational induction agent for pediatric populations [4].

Halothane (CAS 151-67-7): Quantified Differentiation Evidence vs. Modern Volatile Anesthetics


Blood:Gas Partition Coefficient Dictates Induction and Emergence Kinetics: Halothane vs. Sevoflurane, Isoflurane, Desflurane

Halothane exhibits a blood:gas partition coefficient of 2.47, which is 3.8× higher than Sevoflurane (0.65), 1.9× higher than Isoflurane (1.30), and 5.9× higher than Desflurane (0.42) [1]. This higher solubility directly translates to slower alveolar equilibration and prolonged emergence times. Consequently, the fat:blood partition coefficient of Halothane is 60.7, exceeding Sevoflurane (52.3), Isoflurane (53.8), and Desflurane (31.0), resulting in a fat tissue equilibration time constant (Tau) of 49 hours versus 25-43 hours for the ethers [2].

Anesthesiology Pharmacokinetics Uptake and Distribution

Myocardial Epinephrine Sensitization and Arrhythmogenic Threshold: Halothane vs. Sevoflurane and Isoflurane

In a canine model at 1.25 MAC, the epinephrine infusion rate required to induce cardiac arrhythmias was 1.9 μg/kg/min for Halothane, compared to 17.3 μg/kg/min for Sevoflurane and 6.7 μg/kg/min for Isoflurane [1]. The corresponding arrhythmogenic plasma epinephrine concentration was 39.1 ng/mL for Halothane, versus 275.7 ng/mL for Sevoflurane and 149.2 ng/mL for Isoflurane [1]. Halothane therefore sensitizes the myocardium to catecholamines 9.1× more than Sevoflurane and 3.5× more than Isoflurane. Class-level evidence confirms that Halothane decreases cardiac output with little change in systemic vascular resistance, whereas Isoflurane and Sevoflurane lower mean arterial pressure primarily via vasodilation [2].

Cardiac Electrophysiology Toxicology Adrenergic Pharmacology

Hepatic Biotransformation and Hepatotoxicity Risk Stratification: Halothane vs. Isoflurane, Sevoflurane, Desflurane

In a clinical pharmacokinetic study at 1.1 MAC over 60 minutes, Halothane exhibited a degradation rate of 15.7%, compared to 3.3% for Sevoflurane, 1.3% for Enflurane, and 0.6% for Isoflurane [1]. In precision-cut guinea-pig liver slices, the rank order of hepatotoxicity was Halothane > Isoflurane and Enflurane > Sevoflurane and Desflurane [2]. In dogs anesthetized for 60 minutes at equipotent concentrations, the Halothane group showed significantly elevated serum AST and ALT activities from 2 to 14 days post-anesthesia, whereas Isoflurane and Sevoflurane groups exhibited only transient elevations [3]. Mechanistically, Halothane undergoes CYP2E1-mediated oxidation to trifluoroacetyl chloride, which acylates hepatic proteins to form immunogenic neoantigens—a pathway not shared by Sevoflurane [4].

Hepatotoxicity Drug Metabolism Immunotoxicology CYP2E1

Myofilament Calcium Sensitivity and Myocardial Negative Inotropy Mechanism: Halothane vs. Sevoflurane and Isoflurane

In isolated rat ventricular myocytes electrically stimulated at 1 Hz, Isoflurane and Halothane both depressed myofilament Ca²⁺ sensitivity, whereas Sevoflurane had no effect on myofilament Ca²⁺ sensitivity [1]. All three anesthetics decreased the electrically stimulated Ca²⁺ transient, but the underlying mechanism differed: Halothane reduced sarcoplasmic reticulum (SR) Ca²⁺ content, Isoflurane and Sevoflurane reduced fractional SR Ca²⁺ release [1]. SR Ca²⁺ content was reduced by both Isoflurane and Halothane but was unchanged by Sevoflurane [1].

Cardiac Physiology Excitation-Contraction Coupling Comparative Pharmacology

Pediatric Inhalational Induction Feasibility: Airway Pungency Profile of Halothane vs. Desflurane and Isoflurane

Halothane, Sevoflurane, and nitrous oxide are nonpungent, whereas Desflurane and Isoflurane are pungent and can lead to airway irritation with inhalational inductions at concentrations greater than 1 MAC [1]. This nonpungent property enables mask induction in pediatric populations without provoking coughing, breath-holding, or laryngospasm. In resource-limited settings where Sevoflurane is unavailable or cost-prohibitive, Halothane remains the only viable inhalational induction agent for children, as Isoflurane and Desflurane are unsuitable for this indication due to airway irritation [2].

Pediatric Anesthesiology Airway Reactivity Inhalational Induction

Analgesic Property Deficit: Halothane vs. All Modern Fluorinated Ethers

All modern volatile anesthetics except Halothane possess some intrinsic analgesic effect [1]. This class-level distinction means that Halothane protocols require mandatory co-administration of nitrous oxide or parenteral opioids to achieve adequate intraoperative analgesia. In research models assessing pain pathways or nociception, Halothane provides a cleaner baseline devoid of confounding analgesic activity inherent to Isoflurane, Sevoflurane, and Desflurane. The clinical corollary is that Halothane may not produce sufficient muscle relaxation alone, necessitating supplemental neuromuscular blocking agents [2].

Analgesia Nociception Multimodal Anesthesia Comparative Pharmacology

Halothane (CAS 151-67-7): Evidence-Backed Research and Procurement Scenarios


Positive Control for Hepatotoxicity and CYP2E1-Mediated Drug-Induced Liver Injury (DILI) Studies

Halothane's 15.7% hepatic degradation rate—4.8× higher than Sevoflurane and 26.2× higher than Isoflurane [1]—and its unique CYP2E1-mediated oxidation to trifluoroacetyl chloride-protein neoantigens [2] establish it as the gold-standard positive control for mechanistic DILI research. Use Halothane in precision-cut liver slice models, isolated hepatocyte viability assays, or in vivo rodent studies where a reproducible hepatotoxic insult with established immunogenic mechanism is required for validating hepatoprotective interventions or characterizing CYP2E1 induction/inhibition.

Cardiac Electrophysiology: Catecholamine-Arrhythmia Interaction and Myocardial Sensitization Models

Halothane's 9.1× lower arrhythmogenic epinephrine threshold (1.9 μg/kg/min at 1.25 MAC in canines) compared to Sevoflurane [3] makes it the agent of choice for research models specifically designed to study anesthetic-catecholamine interactions, proarrhythmic drug screening, or the electrophysiological mechanisms of myocardial sensitization. Its distinct negative inotropic mechanism—SR Ca²⁺ content depletion plus myofilament Ca²⁺ desensitization [4]—further positions Halothane for comparative excitation-contraction coupling studies where mechanistic divergence from fluorinated ethers is the experimental variable of interest.

Pediatric Mask Induction in Resource-Constrained Anesthesia Services

Halothane's nonpungent airway profile, shared only with Sevoflurane among modern volatile agents [5], enables smooth mask induction in pediatric populations without coughing or laryngospasm. In low-resource settings where Sevoflurane is unavailable or cost-prohibitive, Halothane remains the only viable inhalational induction agent for children, as pungent alternatives (Isoflurane, Desflurane) are clinically unsuitable for this indication [6]. Procurement decisions for humanitarian or global health anesthesia programs must account for this unique pediatric induction capability.

Nociception and Pain Pathway Research Requiring Analgesia-Free Anesthetic Baseline

Halothane's class-level absence of intrinsic analgesic activity, unlike all modern fluorinated ethers [5], provides a clean pharmacological baseline for pain research. Use Halothane in animal models where anesthetic depth must be maintained without confounding analgesic effects that would otherwise mask or alter nociceptive signaling, withdrawal reflex thresholds, or pain pathway electrophysiological recordings. This property is particularly valuable in studies where opioid or adjunct analgesic co-administration would introduce unwanted experimental variables.

Technical Documentation Hub

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